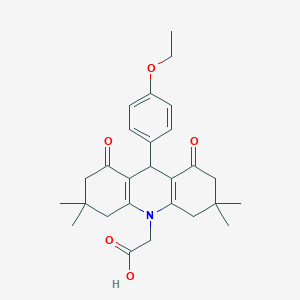

![molecular formula C23H19ClN2O4 B302035 N'-(3-chloro-4-ethoxy-5-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302035.png)

N'-(3-chloro-4-ethoxy-5-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N'-(3-chloro-4-ethoxy-5-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, commonly known as CEN, is a synthetic compound that has gained attention in recent years due to its potential scientific research applications. CEN is a derivative of naphthofuran, a heterocyclic compound that has been extensively studied for its various pharmacological properties. CEN has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been investigated.

Mechanism of Action

The mechanism of action of CEN is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. CEN has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in regulating cell growth and survival.

Biochemical and Physiological Effects:

CEN has been shown to have various biochemical and physiological effects. In addition to its anticancer, antimicrobial, and antioxidant properties, CEN has been found to possess anti-inflammatory activity. It has also been shown to inhibit the production of nitric oxide, a molecule that is involved in various physiological processes, including inflammation and immune response.

Advantages and Limitations for Lab Experiments

CEN has several advantages and limitations for laboratory experiments. One advantage is its ability to inhibit the growth of various cancer cell lines, which makes it a potential candidate for cancer therapy. Another advantage is its relatively low toxicity, which makes it a safer alternative to other chemotherapeutic agents. However, one limitation is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the investigation of CEN. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders. Additionally, further studies are needed to optimize its synthesis and improve its solubility and bioavailability.

Synthesis Methods

CEN has been synthesized using different methods, including a one-pot reaction and a microwave-assisted method. The one-pot reaction involves the condensation of 3-chloro-4-ethoxy-5-methoxybenzaldehyde and 2-naphthoic acid hydrazide in the presence of acetic acid and ethanol. The reaction is carried out at reflux temperature for several hours, and the resulting product is purified by recrystallization. The microwave-assisted method involves the reaction of 3-chloro-4-ethoxy-5-methoxybenzaldehyde and 2-naphthoic acid hydrazide in ethanol under microwave irradiation. The reaction is completed within a few minutes, and the product is purified by filtration.

Scientific Research Applications

CEN has been investigated for its potential scientific research applications, including its anticancer, antimicrobial, and antioxidant properties. CEN has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess antimicrobial activity against various bacterial and fungal strains. Additionally, CEN has been found to exhibit antioxidant activity, which may be beneficial in preventing oxidative damage to cells and tissues.

properties

Product Name |

N'-(3-chloro-4-ethoxy-5-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |

|---|---|

Molecular Formula |

C23H19ClN2O4 |

Molecular Weight |

422.9 g/mol |

IUPAC Name |

N-[(E)-(3-chloro-4-ethoxy-5-methoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |

InChI |

InChI=1S/C23H19ClN2O4/c1-3-29-22-18(24)10-14(11-20(22)28-2)13-25-26-23(27)21-12-17-16-7-5-4-6-15(16)8-9-19(17)30-21/h4-13H,3H2,1-2H3,(H,26,27)/b25-13+ |

InChI Key |

SHICSBQULWWMSE-DHRITJCHSA-N |

Isomeric SMILES |

CCOC1=C(C=C(C=C1Cl)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC |

SMILES |

CCOC1=C(C=C(C=C1Cl)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B301952.png)

![N-(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B301955.png)

![[9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid](/img/structure/B301958.png)

![2-[9-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid](/img/structure/B301959.png)

![(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301960.png)

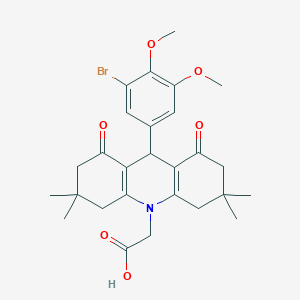

![[9-{3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301963.png)

![(9-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301964.png)

![[9-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301965.png)

![(9-[4-(allyloxy)-3-chlorophenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301968.png)

![(9-{4-[(4-bromobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301971.png)

![[9-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301974.png)

![(9-{2-[(4-chlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301975.png)